N-benzyl-2-bromo-4-methoxyaniline
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Overview
Description
N-benzyl-2-bromo-4-methoxyaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group attached to the nitrogen atom, a bromine atom at the second position, and a methoxy group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method to synthesize N-benzyl-2-bromo-4-methoxyaniline involves the nucleophilic substitution of 2-bromo-4-methoxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone under reflux conditions.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-bromo-4-methoxyaniline with benzylamine. This reaction is carried out in the presence of a palladium catalyst, a ligand, and a base, typically at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-bromo-4-methoxyaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or other reduced products.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted anilines with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: N-benzyl-2-bromo-4-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with desirable properties for various applications.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-4-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Bromo-4-methoxyaniline: Lacks the benzyl group, which may affect its reactivity and applications.
N-benzyl-4-methoxyaniline:
4-Methoxyaniline: Lacks both the benzyl and bromine groups, making it less versatile in certain synthetic applications.
Uniqueness: N-benzyl-2-bromo-4-methoxyaniline is unique due to the combination of the benzyl, bromine, and methoxy groups. This combination imparts specific chemical properties that make it valuable in various synthetic and research applications. The presence of the bromine atom allows for further functionalization, while the benzyl group can enhance its stability and reactivity.
Properties
Molecular Formula |
C14H14BrNO |
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Molecular Weight |
292.17 g/mol |
IUPAC Name |
N-benzyl-2-bromo-4-methoxyaniline |
InChI |
InChI=1S/C14H14BrNO/c1-17-12-7-8-14(13(15)9-12)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
DJNPRKTUIWEVJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=CC=C2)Br |
Origin of Product |
United States |
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